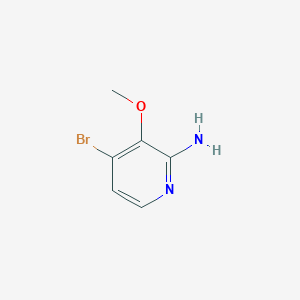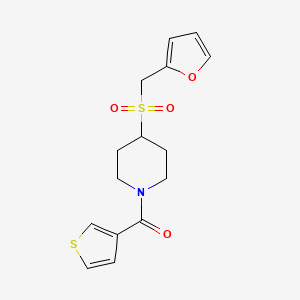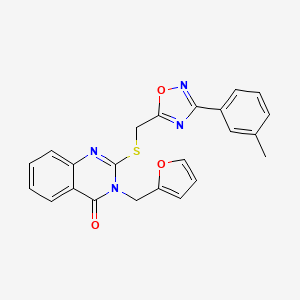![molecular formula C22H21N3O4 B2634307 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid CAS No. 2138507-43-2](/img/structure/B2634307.png)
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Imidazole Formation: The imidazole ring is formed through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions required to form the desired peptide sequences.
化学反応の分析
Types of Reactions
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Major Products
Peptides: The primary products formed are peptides, which are chains of amino acids linked by peptide bonds.
Oxidized or Reduced Imidazole Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the imidazole ring can be obtained.
科学的研究の応用
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, which are important in drug development and biochemical research.
Bioconjugation: The compound can be used to link peptides to other molecules, such as fluorescent dyes or drugs, for imaging or therapeutic purposes.
Medicinal Chemistry: It is used in the development of peptide-based drugs, which can target specific proteins or pathways in the body.
Industrial Applications: The compound is used in the production of synthetic peptides for research and therapeutic use.
作用機序
The mechanism of action of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and coupling reactions to occur. The imidazole ring can also interact with various molecular targets, potentially influencing biological pathways.
類似化合物との比較
Similar Compounds
Fmoc-Asp(OtBu)-OH: This compound also features an Fmoc protecting group and is used in peptide synthesis.
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: This compound has both Fmoc and Boc (tert-butoxycarbonyl) protecting groups, allowing for selective deprotection.
Uniqueness
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid is unique due to the presence of the imidazole ring, which can participate in additional chemical reactions and interactions compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural or functional properties.
特性
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-18(20-23-11-19(24-20)21(26)27)25-22(28)29-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-11,17-18H,2,12H2,1H3,(H,23,24)(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDZMZWYYFCEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(N1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/new.no-structure.jpg)
![N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2634227.png)

![benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2634232.png)

![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)



![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2634241.png)


![1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene](/img/structure/B2634247.png)
